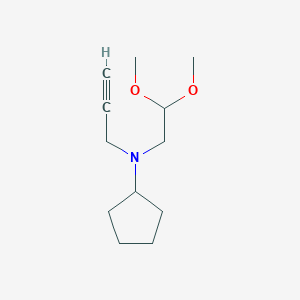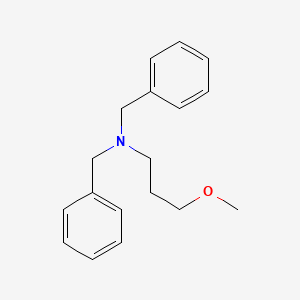![molecular formula C19H21NO4 B2966401 4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid CAS No. 193152-00-0](/img/structure/B2966401.png)
4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[4-({[(Tert-butoxy)carbonyl]amino}methyl)phenyl]benzoic acid” is a chemical compound with the CAS Number: 193152-00-0 . Its IUPAC name is 4’-(((tert-butoxycarbonyl)amino)methyl)-[1,1’-biphenyl]-4-carboxylic acid . It has a molecular weight of 327.38 .
Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Peptide Synthesis
This compound is used as a building block in peptide synthesis. The tert-butoxycarbonyl (Boc) group serves as a protective group for amines, allowing for the selective formation of peptide bonds without unwanted side reactions. It’s particularly useful in the synthesis of complex peptides and proteins, where precise control over the reaction is necessary .
Medicinal Chemistry
In medicinal chemistry, it’s utilized for the synthesis of small molecule drugs. The Boc-protected amino group can be deprotected under mild acidic conditions, making it a versatile intermediate for the development of pharmaceuticals .
Material Science
The benzoic acid moiety of this compound can be used to modify surfaces and create functional materials. For example, it can be used to introduce carboxylic acid groups onto polymers, which can then interact with other molecules or metals .
Bioconjugation
This compound is also valuable in bioconjugation techniques, where it can be used to attach biomolecules to various surfaces or to each other. The Boc group protects the amine during the initial steps and can be removed later to reveal the active amine for conjugation .
Catalysis
In catalysis, the compound can be used to synthesize catalysts or to modify existing catalysts. The benzoic acid part can bind to metals and form part of a catalytic system, which can be used in a variety of chemical reactions .
Ionic Liquids
The Boc-protected amino acid derivatives are used to prepare ionic liquids, which have applications in green chemistry as solvents for reactions and separations. These ionic liquids can be designed to have specific properties for particular applications .
Nanotechnology
In nanotechnology, this compound can be used to create self-assembled monolayers on gold or other materials. These monolayers can serve as the foundation for constructing nanoscale devices .
Agricultural Chemistry
Lastly, it can be used in the synthesis of agrochemicals. The Boc-protected amine can be incorporated into molecules that act as herbicides, pesticides, or fertilizers, contributing to the development of new agricultural products .
Safety and Hazards
properties
IUPAC Name |
4-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-19(2,3)24-18(23)20-12-13-4-6-14(7-5-13)15-8-10-16(11-9-15)17(21)22/h4-11H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYQVIQLHDTNDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2966318.png)

![2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-methylphenyl)acetamide](/img/structure/B2966320.png)


![N-{1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutyl}prop-2-enamide](/img/structure/B2966328.png)
![N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2966330.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2966332.png)
![2-((3-(3-fluorophenyl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2966333.png)

![5-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]-1H-pyrazol-3-amine](/img/structure/B2966336.png)

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966339.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2966340.png)